molecular formula C6H5NaO2S B12761202 Sodium 3-thiophenacetate CAS No. 149698-19-1

Sodium 3-thiophenacetate

Cat. No.: B12761202
CAS No.: 149698-19-1
M. Wt: 164.16 g/mol
InChI Key: OGOAIZAVJQMMGQ-UHFFFAOYSA-M
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Description

Sodium 3-thiophenacetate is an organic compound with the molecular formula C6H5O2S.Na. It is a sodium salt derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene and its derivatives are significant in various fields, including pharmaceuticals, materials science, and organic electronics, due to their unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-thiophenacetate can be synthesized through several methods. One common approach involves the reaction of thiophene-3-carboxylic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the carboxylic acid group is deprotonated by the sodium hydroxide, forming the sodium salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-thiophenacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of sodium 3-thiophenacetate involves its ability to interact with various molecular targets and pathways. In biological systems, it can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. Its sulfur-containing structure allows it to form strong interactions with metal ions and other biomolecules, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: Sodium 3-thiophenacetate is unique due to its specific substitution pattern, which influences its reactivity and applications. Its sodium salt form enhances its solubility in water, making it more versatile for various chemical and biological applications .

Properties

CAS No.

149698-19-1

Molecular Formula

C6H5NaO2S

Molecular Weight

164.16 g/mol

IUPAC Name

sodium;2-thiophen-3-ylacetate

InChI

InChI=1S/C6H6O2S.Na/c7-6(8)3-5-1-2-9-4-5;/h1-2,4H,3H2,(H,7,8);/q;+1/p-1

InChI Key

OGOAIZAVJQMMGQ-UHFFFAOYSA-M

Canonical SMILES

C1=CSC=C1CC(=O)[O-].[Na+]

Origin of Product

United States

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